7-苄氧基华法林

描述

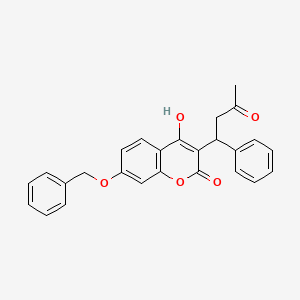

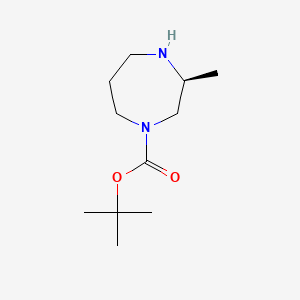

7-Benzyloxy Warfarin is a derivative of Warfarin, which is an anticoagulant (blood thinner) used to treat or prevent blood clots in veins or arteries . The molecular formula of 7-Benzyloxy Warfarin is C26H22O5 .

Synthesis Analysis

The synthesis of 7-Benzyloxy Warfarin and other coumarin derivatives has been a subject of research for many years . The synthetic versatility of the coumarin scaffold has been exploited to obtain diverse pharmacologically active molecules .Molecular Structure Analysis

The molecular structure of 7-Benzyloxy Warfarin consists of a coumarin core with a benzyloxy group at the 7-position . The average mass is 414.450 Da .科学研究应用

华法林的给药剂量和遗传学:编码 CYP2C9 和 VKORC1 等酶的基因变异对于确定华法林所需的剂量非常重要 (Johnson et al., 2011)。这些遗传因素导致华法林给药剂量在患者之间存在变异性。

华法林代谢物的测量技术:液相色谱-串联质谱 (LC-MS/MS) 方法的开发可以灵敏检测人血浆中的华法林对映异构体及其代谢物,包括 7-羟基华法林 (Zuo et al., 2010)。这有助于了解华法林代谢中涉及的代谢途径和同工酶的活性。

影响华法林剂量的基因变异:CYP4F2 等基因变异可以显著改变所需的华法林剂量,这突出了个性化医疗在抗凝治疗中的重要性 (Caldwell et al., 2008).

华法林的代谢和羟基化:华法林的代谢涉及羟基化过程,该过程受各种诱导剂和遗传因素的不同影响。研究表明华法林对映异构体的代谢存在差异,其中 7-羟基华法林是一种重要的代谢物 (Porter et al., 1981).

华法林作为 HIV-1 蛋白酶的竞争性抑制剂:华法林及其衍生物已被确定为 HIV-1 蛋白酶的竞争性抑制剂,代表了这种病毒的一类新型非肽抑制剂 (Tummino et al., 1994).

啮齿动物对华法林的耐药性:VKORC1 中的 Y139F 突变介导了啮齿动物对华法林及其衍生物的耐药性,表明对抗凝血灭鼠剂耐药性的遗传基础 (Grandemange et al., 2009).

华法林与药物和食物的相互作用:华法林的疗效和安全性受与各种药物和食物相互作用的影响,这些相互作用可以改变其抗凝作用。了解这些相互作用对于优化华法林治疗至关重要 (Wells et al., 1994).

华法林类似物的合成:氧化锌纳米棒已被用作华法林类似物绿色合成的催化剂,突出了这些化合物生产的新方法 (Jafari et al., 2014).

作用机制

Target of Action

7-Benzyloxy Warfarin, like its parent compound Warfarin, primarily targets the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the clotting cascade by reducing vitamin K epoxide to its active form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors .

Mode of Action

7-Benzyloxy Warfarin acts as a competitive inhibitor of the VKOR complex . By binding to the VKOR complex, it prevents the reduction of vitamin K epoxide to its active form . This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . The result is a reduction in the ability of the blood to form clots .

Biochemical Pathways

The primary biochemical pathway affected by 7-Benzyloxy Warfarin is the clotting cascade . By inhibiting the VKOR complex, 7-Benzyloxy Warfarin disrupts the gamma-carboxylation of several clotting factors, which are necessary for the formation of a stable clot . This disruption leads to a decrease in the ability of the blood to clot, thereby providing an anticoagulant effect .

Pharmacokinetics

Warfarin is primarily metabolized by the CYP2C9 enzyme, which catalyzes the 6- and 7-hydroxylation of S-warfarin . Given the structural similarity between Warfarin and 7-Benzyloxy Warfarin, it is likely that similar enzymes are involved in their metabolism.

Result of Action

The primary result of 7-Benzyloxy Warfarin’s action is a reduction in the ability of the blood to form clots . This is due to the decreased synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . This anticoagulant effect can be beneficial in conditions where there is a risk of thrombosis or embolism .

Action Environment

The action of 7-Benzyloxy Warfarin can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP enzymes can affect the metabolism and efficacy of 7-Benzyloxy Warfarin . Additionally, dietary intake of vitamin K can influence the effectiveness of 7-Benzyloxy Warfarin, as vitamin K is a necessary cofactor for the clotting factors that 7-Benzyloxy Warfarin inhibits .

生化分析

Biochemical Properties

7-Benzyloxy Warfarin plays a significant role in biochemical reactions, particularly in the inhibition of vitamin K-dependent clotting factors. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2C9, which is responsible for its metabolism. The interaction with CYP2C9 involves the hydroxylation of 7-Benzyloxy Warfarin, leading to its subsequent breakdown and elimination from the body . Additionally, 7-Benzyloxy Warfarin binds to vitamin K epoxide reductase complex 1 (VKORC1), inhibiting its activity and thus preventing the activation of clotting factors .

Cellular Effects

7-Benzyloxy Warfarin affects various cell types and cellular processes. It influences cell function by inhibiting the synthesis of vitamin K-dependent proteins, which are crucial for blood coagulation. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. For instance, in liver cells, 7-Benzyloxy Warfarin can reduce the production of clotting factors, leading to prolonged bleeding times . In cancer cells, it has been observed to affect cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of 7-Benzyloxy Warfarin involves its binding to VKORC1, which inhibits the enzyme’s activity and prevents the reduction of vitamin K epoxide to its active form. This inhibition leads to a decrease in the gamma-carboxylation of glutamic acid residues on clotting factors, rendering them inactive . Additionally, 7-Benzyloxy Warfarin undergoes metabolism by CYP2C9, resulting in the formation of hydroxywarfarin metabolites . These metabolites are less active and are eventually excreted from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Benzyloxy Warfarin change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light and heat. Over time, the anticoagulant effects of 7-Benzyloxy Warfarin may diminish as the compound degrades . Long-term studies have shown that continuous exposure to 7-Benzyloxy Warfarin can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 7-Benzyloxy Warfarin vary with different dosages in animal models. At low doses, it effectively inhibits clotting without causing significant adverse effects. At high doses, 7-Benzyloxy Warfarin can lead to toxicity, including bleeding complications and liver damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in harmful side effects .

Metabolic Pathways

7-Benzyloxy Warfarin is involved in several metabolic pathways. It is primarily metabolized by CYP2C9, which hydroxylates the compound to form hydroxywarfarin metabolites . These metabolites are further processed and excreted from the body. The interaction with CYP2C9 is crucial for the regulation of 7-Benzyloxy Warfarin’s activity and its overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, 7-Benzyloxy Warfarin is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by liver cells, where it exerts its anticoagulant effects. The distribution of 7-Benzyloxy Warfarin within tissues is influenced by its binding affinity to different proteins and its solubility properties .

Subcellular Localization

The subcellular localization of 7-Benzyloxy Warfarin is primarily within the endoplasmic reticulum (ER) of liver cells, where it interacts with VKORC1 . This localization is essential for its inhibitory effect on the enzyme and the subsequent reduction in clotting factor activation. Additionally, 7-Benzyloxy Warfarin may localize to other cellular compartments, depending on its interactions with various transporters and binding proteins .

属性

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,22,28H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMPIXQSCDHVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724543 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-69-9 | |

| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)